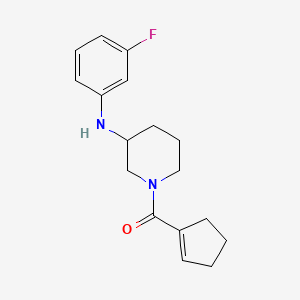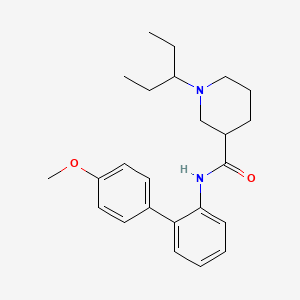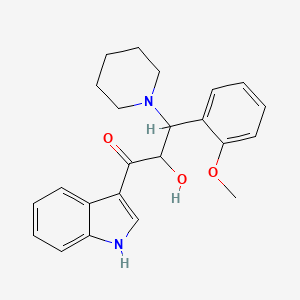
1-(1-cyclopenten-1-ylcarbonyl)-N-(3-fluorophenyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-cyclopenten-1-ylcarbonyl)-N-(3-fluorophenyl)-3-piperidinamine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as CPP-115 and belongs to the class of compounds known as GABA aminotransferase inhibitors.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which in turn leads to a decrease in neuronal activity. This mechanism of action has been shown to be effective in reducing seizures and anxiety in animal models.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This has been shown to be effective in reducing seizures and anxiety in animal models. CPP-115 has also been shown to have anxiolytic and anticonvulsant effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPP-115 is that it is a potent and selective inhibitor of GABA aminotransferase. This makes it an ideal compound for studying the role of GABA in the brain. However, one of the limitations of CPP-115 is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions that could be pursued in the study of CPP-115. One potential area of research is the development of new analogs of CPP-115 that have improved solubility and pharmacokinetic properties. Another area of research is the exploration of the potential use of CPP-115 in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Finally, the role of GABA in the brain is still not fully understood, and further research is needed to better understand the mechanisms underlying the effects of CPP-115.
Synthesemethoden
CPP-115 can be synthesized through a multistep process that involves the reaction of cyclopentenone with piperidine followed by the reaction of the resulting compound with 3-fluorobenzaldehyde. The final product is obtained through purification and isolation using standard techniques.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential use in the treatment of a variety of neurological disorders such as epilepsy, anxiety, and depression. It has been shown to be effective in increasing the levels of GABA in the brain, which is a neurotransmitter that plays a key role in regulating neuronal activity.
Eigenschaften
IUPAC Name |
cyclopenten-1-yl-[3-(3-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O/c18-14-7-3-8-15(11-14)19-16-9-4-10-20(12-16)17(21)13-5-1-2-6-13/h3,5,7-8,11,16,19H,1-2,4,6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUBVJZPZJDBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCCC(C2)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopenten-1-ylcarbonyl)-N-(3-fluorophenyl)-3-piperidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B6063355.png)
![1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6063361.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6063371.png)

![2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)
![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B6063392.png)


![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide](/img/structure/B6063428.png)
![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)
